2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine
Description
2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine is a heterocyclic compound featuring a pyridine core linked via a phenoxy bridge to a 4-methylpiperidine-1-carbonyl group. The 4-methylpiperidine moiety introduces steric and electronic effects that influence solubility, bioavailability, and receptor interactions .
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-8-11-20(12-9-14)18(21)15-5-4-6-16(13-15)22-17-7-2-3-10-19-17/h2-7,10,13-14H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYMFELGPARRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine typically involves the reaction of 4-methylpiperidine with a suitable phenoxy-pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison of Yields :
- Hexahydroquinoline derivatives () achieved yields of 67–81% using ethanol and piperidine .
- Piperazine-pyridine hybrids () required multi-step protocols with lower yields (~50–60%) due to steric hindrance .
Physicochemical Properties
Biological Activity
The compound 2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine is a derivative of pyridine that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological targets, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
- Phenoxy Group : A phenyl group attached via an oxygen atom.
- Piperidine Derivative : Contains a piperidine ring substituted with a methyl group and a carbonyl.
This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidiabetic Effects : Similar compounds have shown potential in enhancing insulin sensitivity and glucose uptake in muscle cells. The presence of the phenoxy group is noted to enhance these effects significantly .
- Antimicrobial Activity : Compounds with similar structures have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, particularly ovarian and breast cancer cells. The cytotoxicity is often measured using IC50 values to determine the concentration needed to inhibit cell growth by 50% .
Antidiabetic Activity
A study examining pyrrolo[3,4-c]pyridine derivatives found that certain compounds significantly reduced blood glucose levels without affecting insulin levels. The phenoxy substituent was crucial in enhancing insulin sensitivity in mouse adipocytes, indicating that similar modifications in this compound could yield beneficial antidiabetic properties .
Antimicrobial Activity
Research has shown that pyridine derivatives can possess antimicrobial properties. For instance, a derivative similar to this compound was evaluated for its in vitro activity against various pathogens, demonstrating effectiveness without significant cytotoxicity to human cells (e.g., VERO cells) .
Anticancer Activity
In vitro studies assessed the cytotoxicity of related compounds against cancer cell lines. For example, derivatives were found to exhibit moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. Such selectivity is crucial for developing effective anticancer therapies .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine, and what reaction conditions are critical for optimizing yield?
- Answer : The synthesis typically involves multi-step reactions, including:
- Intermediate Preparation : Formation of the 4-methylpiperidine-1-carbonyl moiety via carbodiimide-mediated coupling (e.g., using DCC or EDC) with appropriate phenols .
- Coupling Reactions : Etherification of the phenolic intermediate with pyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for high-purity isolation (>95%) .
- Critical Parameters : Control of pH, temperature, and reaction time to avoid side reactions like hydrolysis or over-substitution.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Answer : A combination of methods is recommended:
- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., aromatic proton splitting in pyridine and piperidine regions) .
- FT-IR : Verification of carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) functional groups .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Emergency Protocols : Immediate washing with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer :
- Comparative Assay Validation : Replicate assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH, temperature, solvent controls) .
- Structural Confirmation : Verify compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., piperidine-pyridine hybrids) to identify trends .
Q. What strategies are effective for optimizing the coupling efficiency between the phenoxy and pyridine moieties?
- Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings or copper iodide for Ullmann reactions .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30–60 minutes at 120°C) while maintaining yields >80% .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral intermediates (e.g., 4-methylpiperidine derivatives)?
- Answer :
- Chiral Auxiliaries : Use (S)- or (R)-configured catalysts (e.g., Jacobsen’s catalyst) for asymmetric hydrogenation .
- Resolution Techniques : Chiral HPLC or enzymatic resolution (e.g., lipases) to isolate enantiomers .
- X-ray Diffraction : Confirm absolute configuration of crystalline intermediates .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Answer :
- In Silico Modeling :
- ADMET Prediction : Tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Docking Studies : Molecular docking (AutoDock Vina) to identify potential protein targets (e.g., kinases, GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
